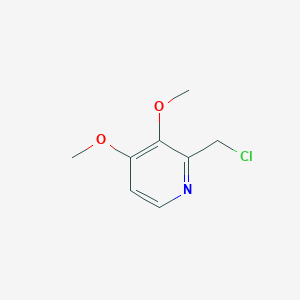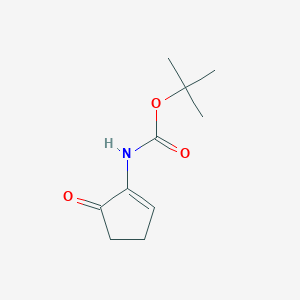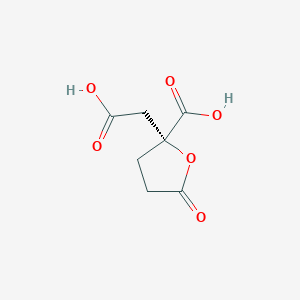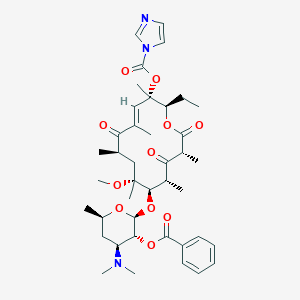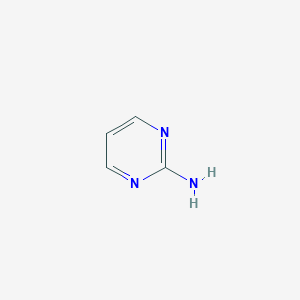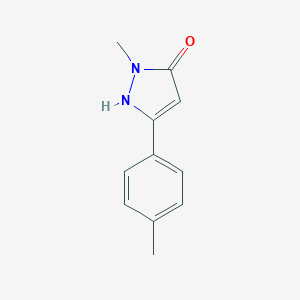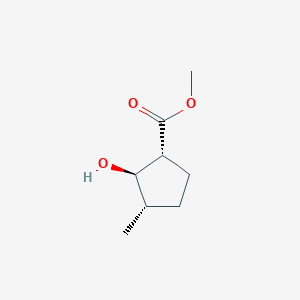
Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)-, also known as Methyl 2-hydroxy-3-methylcyclopentanecarboxylate, is a chemical compound with various applications in scientific research. This compound is widely used in the synthesis of natural products and pharmaceuticals due to its unique chemical structure.
Applications De Recherche Scientifique
Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- 2-hydroxy-3-methylcyclopentanecarboxylate has various applications in scientific research. It is commonly used in the synthesis of natural products and pharmaceuticals. For example, Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- 2-hydroxy-3-methylcyclopentanecarboxylate is a key intermediate in the synthesis of (-)-Lycorine, a natural alkaloid with anti-tumor and anti-viral activities. It is also used in the synthesis of (+)-Piperitone, a natural compound with insecticidal and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- 2-hydroxy-3-methylcyclopentanecarboxylate is not well understood. However, it is believed to work by inhibiting certain enzymes in the body. For example, Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- 2-hydroxy-3-methylcyclopentanecarboxylate has been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have various effects on the body.
Effets Biochimiques Et Physiologiques
Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- 2-hydroxy-3-methylcyclopentanecarboxylate has various biochemical and physiological effects. For example, it has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have insecticidal and anti-tumor activities. In addition, Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- 2-hydroxy-3-methylcyclopentanecarboxylate has been shown to increase the levels of certain neurotransmitters in the brain, such as acetylcholine and dopamine.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- 2-hydroxy-3-methylcyclopentanecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. In addition, it has a unique chemical structure that can be used as a building block for the synthesis of various natural products and pharmaceuticals. However, there are also some limitations to the use of Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- 2-hydroxy-3-methylcyclopentanecarboxylate in lab experiments. For example, it is relatively unstable and can decompose over time. It is also toxic in high doses and should be handled with care.
Orientations Futures
There are several future directions for the use of Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- 2-hydroxy-3-methylcyclopentanecarboxylate in scientific research. One direction is the synthesis of new natural products and pharmaceuticals using Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- 2-hydroxy-3-methylcyclopentanecarboxylate as a building block. Another direction is the investigation of the mechanism of action of Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- 2-hydroxy-3-methylcyclopentanecarboxylate and its effects on various enzymes and neurotransmitters in the body. Furthermore, the development of new methods for the synthesis of Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- 2-hydroxy-3-methylcyclopentanecarboxylate and its derivatives could also be an area of future research.
Conclusion:
Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- 2-hydroxy-3-methylcyclopentanecarboxylate is a chemical compound with various applications in scientific research. It is commonly used in the synthesis of natural products and pharmaceuticals due to its unique chemical structure. Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- 2-hydroxy-3-methylcyclopentanecarboxylate has various biochemical and physiological effects, including anti-inflammatory, analgesic, insecticidal, and anti-tumor activities. Although there are some limitations to the use of Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- 2-hydroxy-3-methylcyclopentanecarboxylate in lab experiments, its advantages make it a valuable tool for scientific research. There are also several future directions for the use of Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- 2-hydroxy-3-methylcyclopentanecarboxylate in scientific research, including the synthesis of new natural products and pharmaceuticals, the investigation of its mechanism of action, and the development of new synthesis methods.
Méthodes De Synthèse
Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- 2-hydroxy-3-methylcyclopentanecarboxylate can be synthesized through various methods. One of the most common methods is the Diels-Alder reaction between 2-methylfuran and methyl vinyl ketone. This reaction produces a mixture of isomers, and the desired product can be isolated through column chromatography. Another method involves the reaction of 2-methylcyclopentanone with methyl chloroformate in the presence of a base. This method produces a single isomer of Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- 2-hydroxy-3-methylcyclopentanecarboxylate.
Propriétés
Numéro CAS |
170234-09-0 |
|---|---|
Nom du produit |
Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- |
Formule moléculaire |
C8H14O3 |
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
methyl (1R,2R,3S)-2-hydroxy-3-methylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H14O3/c1-5-3-4-6(7(5)9)8(10)11-2/h5-7,9H,3-4H2,1-2H3/t5-,6+,7+/m0/s1 |
Clé InChI |
FMYPLDHLBRTIBX-RRKCRQDMSA-N |
SMILES isomérique |
C[C@H]1CC[C@H]([C@@H]1O)C(=O)OC |
SMILES |
CC1CCC(C1O)C(=O)OC |
SMILES canonique |
CC1CCC(C1O)C(=O)OC |
Synonymes |
Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2beta,3alpha)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



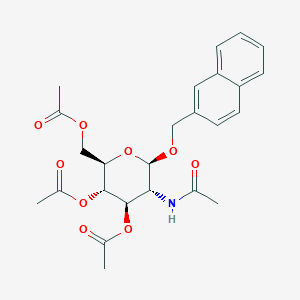
![(6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B69285.png)
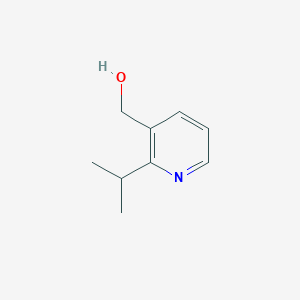
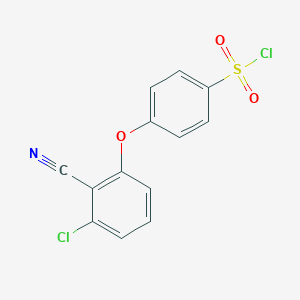
![2-acetamido-N-[(2S,3S,4R,5S)-5-[(2-acetamidobenzoyl)amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]benzamide](/img/structure/B69291.png)
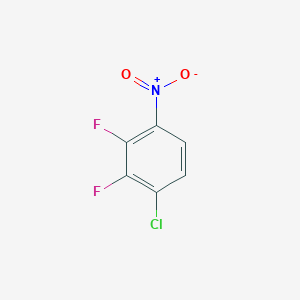
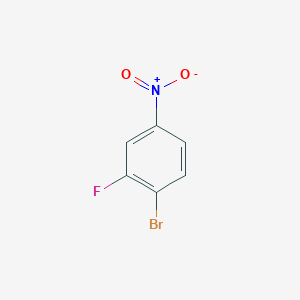
![Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate](/img/structure/B69300.png)
